Studies have shown that 3-chloro-1-methyl-1H-1,2,4-triazole derivatives possess antibacterial and antifungal properties. For instance, research published in "European Journal of Medicinal Chemistry" demonstrated the effectiveness of these derivatives against a range of bacterial and fungal strains, suggesting their potential as novel antimicrobial agents [].
The ability of 3-chloro-1-methyl-1H-1,2,4-triazole derivatives to inhibit the growth of cancer cells has also been investigated. A study published in "Bioorganic & Medicinal Chemistry Letters" reported the synthesis and evaluation of triazole derivatives, including 3-chloro-1-methyl-1H-1,2,4-triazole analogs, for their anticancer activity against various human cancer cell lines [].
The triazole ring structure of 3-chloro-1-methyl-1H-1,2,4-triazole can interact with specific enzymes involved in various biological processes. Research efforts are underway to explore the potential of these compounds as enzyme inhibitors for the treatment of diseases like diabetes and neurodegenerative disorders [].
3-Chloro-1-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound classified within the triazole family. Its molecular formula is C₄H₇ClN₄, and it features a triazole ring with a chlorine atom and a methyl group attached. The compound is known for its diverse chemical properties and biological activities, making it a subject of interest in various fields such as pharmaceuticals and agrochemicals .
The biological activity of 3-chloro-1-methyl-1H-1,2,4-triazole has garnered attention due to its potential therapeutic effects. It exhibits:
Several synthesis methods exist for 3-chloro-1-methyl-1H-1,2,4-triazole:
3-Chloro-1-methyl-1H-1,2,4-triazole finds applications in various domains:
Studies on the interactions of 3-chloro-1-methyl-1H-1,2,4-triazole with biological targets have indicated:
Several compounds share structural similarities with 3-chloro-1-methyl-1H-1,2,4-triazole. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Chloro-1H-1,2,4-triazole | 6818-99-1 | 0.77 |
3-(Chloromethyl)-1-methyl-1H-triazole | 135206-76-7 | 0.71 |
5-Amino-1-methyl-1H-triazole | 7170-01-6 | 0.63 |
5-Chloro-1-methyltriazole | 7411-16-7 | 0.62 |
4-Methylthio-3-nitrotriazole | 16778-70-4 | 0.60 |
3-Chloro-1-methyl-1H-1,2,4-triazole's uniqueness lies in its specific chlorine substitution at the third position of the triazole ring. This substitution significantly influences its biological activity and chemical reactivity compared to other similar compounds. Its distinct properties make it a valuable candidate for further research in medicinal chemistry and agricultural applications .
The discovery of triazoles dates to 1885, when Bladin first described the five-membered aromatic ring system containing three nitrogen atoms. While 1,2,4-triazole itself emerged as a foundational heterocycle in the early 20th century, its chloro-methyl derivative, 3-chloro-1-methyl-1H-1,2,4-triazole, gained attention later due to advancements in functionalization techniques. The compound’s synthesis likely arose from mid-20th-century efforts to modify triazole cores for enhanced reactivity and bioactivity, leveraging chlorination and alkylation strategies. Its development parallels the broader exploration of nitrogen-rich heterocycles in pharmaceuticals and agrochemicals.
1,2,4-Triazoles are pivotal in medicinal chemistry due to their ability to engage in hydrogen bonding, metabolic stability, and π-π interactions. The introduction of a chlorine atom at position 3 and a methyl group at position 1 in this derivative enhances its lipophilicity and electronic properties, making it a versatile intermediate in drug design. For example, its structural features enable participation in nucleophilic substitution reactions, facilitating the creation of bioactive molecules such as antifungal agents and kinase inhibitors.
The 1,2,4-triazole family includes clinically significant compounds like fluconazole and itraconazole. Unlike these derivatives, which prioritize antifungal activity, 3-chloro-1-methyl-1H-1,2,4-triazole serves primarily as a synthetic precursor. Its substituents—chlorine (electron-withdrawing) and methyl (electron-donating)—create a polarized ring system, favoring reactivity at the C-5 position (Figure 1). This contrasts with unsubstituted 1,2,4-triazole, which exhibits tautomerism and broader electrophilic susceptibility.
The compound’s systematic IUPAC name is 3-chloro-1-methyl-1H-1,2,4-triazole, reflecting substituent positions on the triazole ring. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 56616-92-3 | |
Molecular Formula | C₃H₄ClN₃ | |
Molecular Weight | 117.54 g/mol | |
SMILES | CN1C=NC(=N1)Cl | |
InChI Key | SPABSISQYPJJLD-UHFFFAOYSA-N |
The planar aromatic ring system, confirmed by X-ray crystallography in related triazoles, ensures stability under standard conditions.